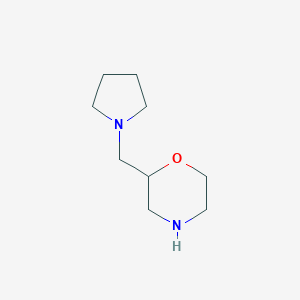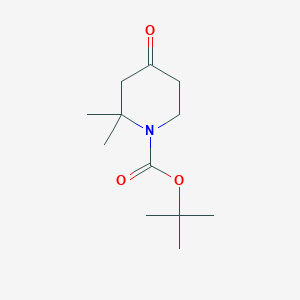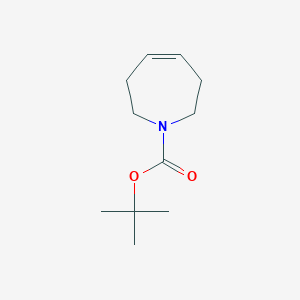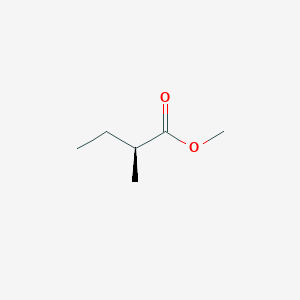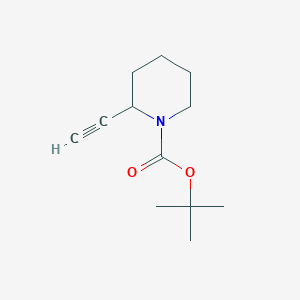
Tert-butyl 2-ethynylpiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-ethynylpiperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is related to piperidine derivatives, which are often used in the pharmaceutical industry for the development of drugs due to their presence in many bioactive compounds.
Synthesis Analysis
The synthesis of tert-butyl 2-ethynylpiperidine-1-carboxylate and related compounds involves multiple steps, including reactions with common organic electrophiles, cycloadditions, and protective group strategies. For instance, di-tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent, which can be reacted with electrophiles to install ethyleneamine groups . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate serves as a starting material for the synthesis of various substituted piperidine derivatives through reactions such as allylation .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-ethynylpiperidine-1-carboxylate and its derivatives can be characterized using spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction to crystallize in the triclinic space group with specific cell parameters . The proline ring in this structure adopts an envelope conformation, and the structure exhibits intermolecular hydrogen bonds .
Chemical Reactions Analysis
Piperidine derivatives, such as tert-butyl 2-ethynylpiperidine-1-carboxylate, undergo various chemical reactions. These include nucleophilic substitution, oxidation, halogenation, elimination, and cycloaddition reactions . The Mitsunobu reaction is also employed to obtain different stereoisomers of substituted piperidines . Moreover, the reactivity of these compounds allows for the synthesis of complex molecules, such as anticancer drugs and other bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-ethynylpiperidine-1-carboxylate derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting reactivity and solubility. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point, boiling point, and other physical properties . Additionally, computational methods like density functional theory (DFT) are used to predict and analyze the electronic structure, which is crucial for understanding the reactivity and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives Tert-butyl 2-ethynylpiperidine-1-carboxylate is utilized in the synthesis of diverse piperidine derivatives. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a related compound, has been used with BuLi to form tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds serve as promising synthons for preparing various piperidine derivatives (Moskalenko & Boev, 2014).
Stereoselective Syntheses The compound and its derivatives have been used in stereoselective syntheses. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Characterization of Schiff Base Compounds It has been used in the synthesis and characterization of Schiff base compounds. For example, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, has been characterized using various methods including FTIR, NMR, and X-ray crystallography (Çolak, Karayel, Buldurun, & Turan, 2021).
Synthesis of Medicinal Compounds It is also an important intermediate in the synthesis of medicinal compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors (Xin-zhi, 2011).
Formation of Fused Bicyclic Systems The compound can lead to the formation of fused bicyclic systems. Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, for instance, has been used to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which cyclize into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Structural Studies and Molecular Packing Structural studies and molecular packing analyses often involve tert-butyl 2-ethynylpiperidine-1-carboxylate derivatives. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate have been conducted, revealing molecular packing driven by strong hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Small Molecule Anticancer Drugs Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a key intermediate in small molecule anticancer drugs. A synthesis method for this compound has been established, which is significant for the development of new anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
Tert-butyl 2-ethynylpiperidine-1-carboxylate is associated with several hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
tert-butyl 2-ethynylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYLUYXEZAJXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578991 | |
| Record name | tert-Butyl 2-ethynylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-ethynylpiperidine-1-carboxylate | |
CAS RN |
255864-58-5 | |
| Record name | tert-Butyl 2-ethynylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-ethynylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)


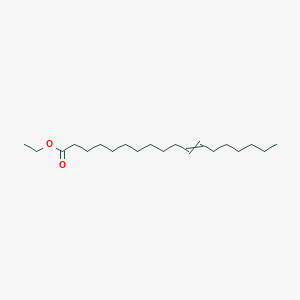
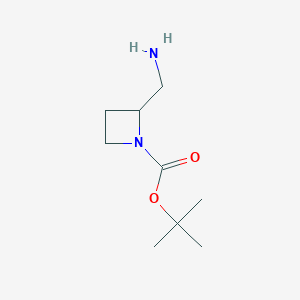
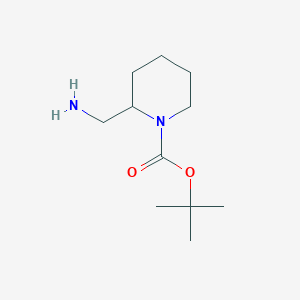
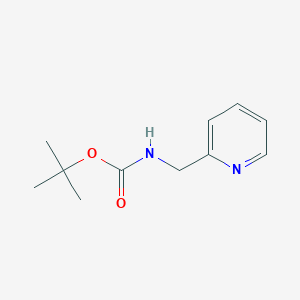
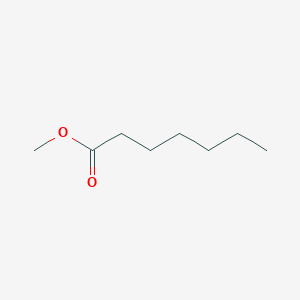
![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
